Enantiomeric Configuration: Absolute (S) Stereochemistry for Chiral Synthesis
The compound's value is contingent on its defined (S)-absolute configuration. The (R)-enantiomer (CAS 100927-10-4) is a distinct chemical entity with a separate CAS registry, often used in different synthetic pathways. While direct quantitative yield comparisons between the enantiomers in a specific reaction are not available in the retrieved data, the (R)-enantiomer is specifically cited as an intermediate for MK2 kinase inhibitors , underscoring that chiral selection is not arbitrary. Procurement of the incorrect enantiomer would lead to the synthesis of a diastereomer or the wrong enantiomer, resulting in a failed synthesis or a product with altered, potentially detrimental, biological activity.
| Evidence Dimension | Chiral Configuration & Application Specificity |
|---|---|
| Target Compound Data | (S)-configuration; Used in peptide synthesis |
| Comparator Or Baseline | (R)-tert-butyl 1-aminopropan-2-ylcarbamate (CAS 100927-10-4); Used in MK2 inhibitor synthesis |
| Quantified Difference | N/A (Qualitative difference in known applications) |
| Conditions | N/A (Based on independent synthetic applications) |
Why This Matters
Ensures procurement of the correct enantiomer for the intended stereochemical outcome, preventing costly synthetic errors.
